N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide
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Overview
Description
N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a propionyl group at the 4-position and a carboxamide group at the 2-position, which is further substituted with a 2-furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the propionyl group at the 4-position. The carboxamide group is then introduced at the 2-position, and finally, the 2-furylmethyl group is attached to the carboxamide nitrogen.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Carboxamide Formation: The carboxamide group can be introduced by reacting the 2-position of the pyrrole ring with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Furylmethyl Substitution: The final step involves the substitution of the carboxamide nitrogen with the 2-furylmethyl group, which can be achieved using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl groups in the propionyl and carboxamide moieties can be reduced to alcohols or amines.
Substitution: The furan ring and the pyrrole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrrole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-4-acetyl-1H-pyrrole-2-carboxamide: Similar structure but with an acetyl group instead of a propionyl group.
N-(2-furylmethyl)-4-butyryl-1H-pyrrole-2-carboxamide: Similar structure but with a butyryl group instead of a propionyl group.
N-(2-thienylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide: Similar structure but with a thienylmethyl group instead of a furylmethyl group.
Uniqueness
N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide is unique due to the specific combination of the furan and pyrrole rings, along with the propionyl and carboxamide functionalities. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-propanoyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-12(16)9-6-11(14-7-9)13(17)15-8-10-4-3-5-18-10/h3-7,14H,2,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSVTZQRALXPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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